

# A Technical Guide to the Natural Sources and Petroleum-Based Extraction of Nonane

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## Compound of Interest

Compound Name: Nonane

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## Introduction

**Nonane** (C<sub>9</sub>H<sub>20</sub>) is a straight-chain alkane that, along with its 35 structural isomers, holds significance in various scientific and industrial applications. Primarily known as a component of fuels such as kerosene and diesel, **nonane** also serves as a solvent and is used in the synthesis of biodegradable detergents.<sup>[1]</sup> For researchers in drug development and other scientific fields, understanding the procurement of **nonane** from both natural and petroleum-based sources is crucial for its application as a standard, a solvent, or a starting material in chemical synthesis. This technical guide provides an in-depth overview of the natural occurrences of **nonane** and detailed methodologies for its extraction and purification from petroleum.

## Petroleum as a Primary Source of Nonane

Petroleum crude oil is the principal commercial source of **nonane**.<sup>[2]</sup> It exists as one of the many hydrocarbon constituents of this complex mixture. The isolation of **nonane** from crude oil is primarily achieved through fractional distillation, a process that separates compounds based on their boiling points.

## Fractional Distillation of Petroleum

Fractional distillation is the cornerstone of the petroleum refining industry.[3][4] In this process, crude oil is heated to high temperatures, causing its various hydrocarbon components to vaporize. The vapor mixture then enters a fractionating column, which maintains a temperature gradient—hotter at the bottom and cooler at the top. As the vapors rise, they cool and condense at different levels (trays) corresponding to their boiling points.

**Nonane**, with a boiling point of 151°C, is found within the kerosene fraction, which is typically collected at temperatures ranging from 150°C to 275°C.[2] The alkanes present in the kerosene fraction generally range from C9 to C16.[2][5] The concentration of n-**nonane** in crude oil can vary; for example, a study on a midcontinent American petroleum reported an n-**nonane** content of approximately 1% by weight.

Table 1: Hydrocarbon Fractions from Crude Oil Distillation

Fraction	Carbon Chain Length	Boiling Point Range (°C)	Typical Uses
Refinery Gas	C1 - C4	< 40	Liquefied Petroleum Gas (LPG)
Gasoline (Petrol)	C5 - C12	40 - 205	Fuel for internal combustion engines
Kerosene	C9 - C16	150 - 275	Jet fuel, heating oil, solvents
Gas Oil (Diesel)	C15 - C18	250 - 350	Diesel fuel, heating oil
Lubricating Oil	C20 - C50	> 350	Lubricants, waxes, polishes
Residue	> C70	> 400	Bitumen for roads and roofing

## Experimental Protocol: Laboratory-Scale Fractional Distillation of Kerosene

While industrial-scale distillation provides large volumes of kerosene, laboratory settings require a more controlled approach to isolate specific alkanes like **nonane**. The following is a

generalized protocol for the fractional distillation of a kerosene sample to enrich the **nonane** fraction.

Objective: To separate a hydrocarbon mixture (kerosene) into fractions based on boiling points to obtain a fraction enriched in **nonane**.

Apparatus:

- Round-bottom flask (250 mL)
- Heating mantle
- Fractionating column (e.g., Vigreux or packed column)
- Distillation head with a thermometer
- Condenser
- Receiving flasks (graduated cylinders or round-bottom flasks)
- Boiling chips
- Clamps and stands

Procedure:

- Preparation: Add 100 mL of the kerosene sample and a few boiling chips to the 250 mL round-bottom flask.
- Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
- Heating: Begin heating the flask gently with the heating mantle.
- Fraction Collection: As the mixture heats, observe the temperature. Collect the distillate in separate receiving flasks based on the following temperature ranges:

- Fraction 1: < 145°C
- Fraction 2 (**Nonane**-rich): 145°C - 155°C
- Fraction 3: > 155°C
- Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of n-**nonane** in each fraction.

Expected Results: Fraction 2 is expected to have the highest concentration of n-**nonane**. The purity of this fraction will depend on the efficiency of the fractionating column and the composition of the initial kerosene sample.

## Purification by Fractional Crystallization

For obtaining high-purity n-**nonane**, fractional distillation is often followed by fractional crystallization. This technique separates compounds based on differences in their melting points. **Nonane** has a melting point of -53°C. By cooling a **nonane**-rich fraction, n-**nonane** will crystallize, leaving impurities in the liquid phase.

Experimental Protocol: Fractional Crystallization of a **Nonane**-Enriched Fraction

Objective: To purify n-**nonane** from a hydrocarbon mixture by crystallization.

Apparatus:

- Jacketed crystallization vessel
- Low-temperature cooling bath (e.g., with dry ice/acetone or a cryocooler)
- Stirrer
- Filtration apparatus (e.g., Büchner funnel) pre-cooled to a low temperature
- Solvent for washing crystals (e.g., a hydrocarbon with a very low freezing point)

Procedure:

- **Cooling and Crystallization:** Place the **nonane**-enriched fraction into the crystallization vessel. Slowly cool the mixture while stirring. As the temperature approaches the freezing point of n-**nonane**, crystals will begin to form.
- **Equilibration:** Maintain the temperature to allow for the growth of n-**nonane** crystals.
- **Filtration:** Quickly filter the cold slurry through the pre-cooled filtration apparatus to separate the n-**nonane** crystals from the mother liquor.
- **Washing:** Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
- **Drying:** Allow the purified n-**nonane** crystals to melt and then dry them, for instance, over anhydrous sodium sulfate.
- **Analysis:** Verify the purity of the final product using GC-MS.

## Natural Sources of Nonane

**Nonane** is also found in the essential oils of various plants, albeit typically in lower concentrations than in petroleum. The primary method for extracting essential oils from plant material is hydrodistillation or steam distillation, followed by analysis using GC-MS.

### Nonane in *Origanum vulgare* (Oregano)

The chemical composition of oregano essential oil is known to be highly variable, with the major constituents often being carvacrol, thymol,  $\gamma$ -terpinene, and p-cymene.<sup>[6][7]</sup> **Nonane** has been identified in some analyses of oregano essential oil, but it is generally a minor component. The concentration can be influenced by the geographical origin, harvest time, and specific chemotype of the plant.

### Nonane in *Citrus aurantiifolia* (Lime)

Lime essential oil, extracted from the peel of the fruit, is another natural source of **nonane**. The major components of lime essential oil are typically limonene,  $\beta$ -pinene, and  $\gamma$ -terpinene.<sup>[8][9]</sup> Similar to oregano, the presence and concentration of **nonane** can vary.

Table 2: Reported **Nonane** Content in Select Natural Sources

Natural Source	Plant Part	Extraction Method	Reported Nonane Content (%)	Reference
Origanum vulgare	Aerial parts	Hydrodistillation	Not consistently reported as a major component	<a href="#">[2]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>
Citrus aurantiifolia	Fruit Peel	Hydrodistillation	Not consistently reported as a major component	<a href="#">[3]</a> <a href="#">[13]</a>

Note: The concentration of **nonane** in essential oils is often low and may not be reported in all studies. The provided references offer detailed chemical compositions of these essential oils, where **nonane** may be a minor constituent.

## Experimental Protocol: Hydrodistillation and GC-MS Analysis of Plant Material

Objective: To extract essential oil from a plant source and analyze its chemical composition to quantify **nonane**.

Apparatus:

- Clevenger-type apparatus
- Heating mantle
- Round-bottom flask (2 L)
- Gas Chromatograph-Mass Spectrometer (GC-MS)
- Anhydrous sodium sulfate

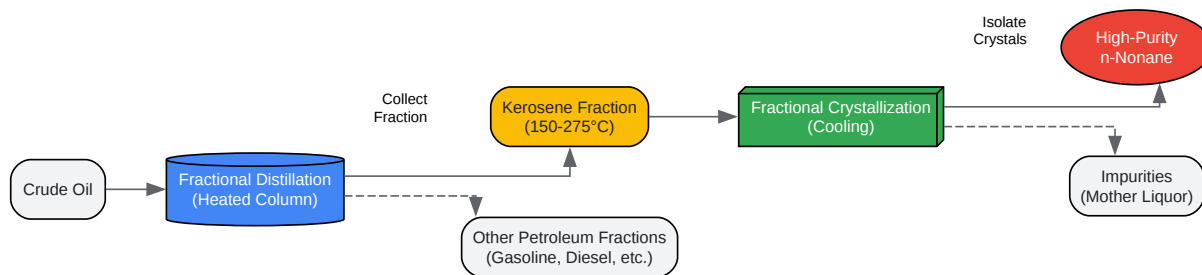
Procedure:

- Plant Material Preparation: Air-dry the plant material (e.g., oregano leaves or lime peels) and, if necessary, grind it to a coarse powder.

- **Hydrodistillation:** Place a known quantity (e.g., 100 g) of the prepared plant material into the 2 L round-bottom flask and add distilled water (e.g., 1 L). Assemble the Clevenger apparatus and heat the flask to boiling. Continue the distillation for a set period (e.g., 3 hours). The steam and volatile compounds will condense and be collected in the Clevenger trap.
- **Essential Oil Collection and Drying:** After distillation, carefully collect the essential oil from the trap. Dry the oil using a small amount of anhydrous sodium sulfate.
- **GC-MS Analysis:**
  - **Sample Preparation:** Prepare a diluted solution of the essential oil in a suitable solvent (e.g., hexane or dichloromethane).
  - **Injection:** Inject a small volume (e.g., 1  $\mu$ L) of the diluted sample into the GC-MS system.
  - **Chromatographic Separation:** Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the components of the essential oil. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).
  - **Mass Spectrometry:** As the components elute from the column, they are ionized and fragmented in the mass spectrometer.
  - **Identification and Quantification:** Identify the compounds by comparing their mass spectra and retention times with those in a spectral library (e.g., NIST). Quantify the relative percentage of each component based on the peak area in the chromatogram.

## Visualizations of Extraction Workflows

### Diagram 1: Extraction and Purification of Nonane from Petroleum

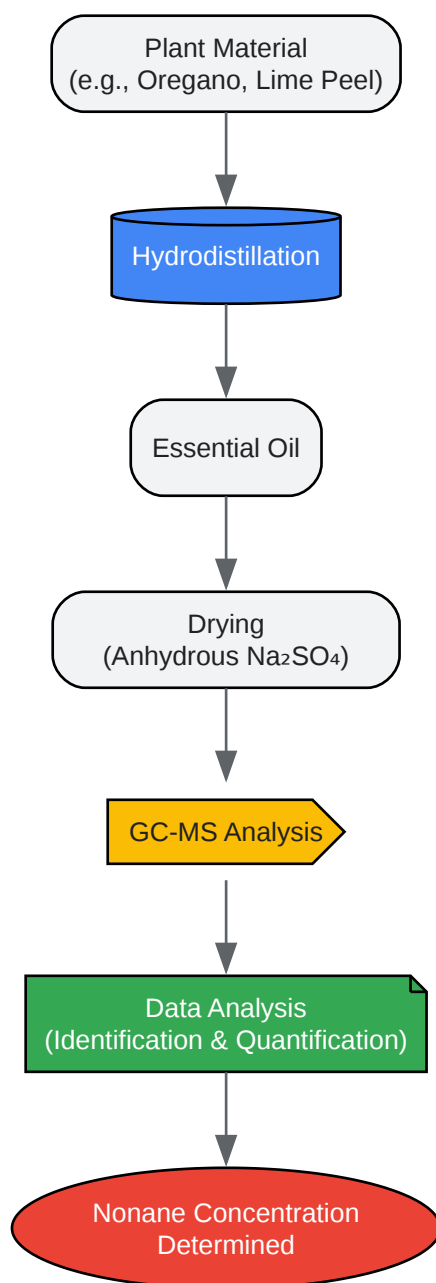


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Caption: Workflow for **nonane** extraction from crude oil.

## Diagram 2: Extraction and Analysis of Nonane from Natural Sources





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Caption: Workflow for natural **nonane** extraction and analysis.

## Conclusion

The primary and most commercially viable source of **nonane** is petroleum, from which it is isolated through fractional distillation of the kerosene fraction, followed by purification steps such as fractional crystallization. While **nonane** is present in some natural sources like the

essential oils of oregano and lime, its concentration is typically low and highly variable. For research and drug development applications requiring high-purity **nonane**, petroleum-derived sources are generally more practical. The experimental protocols outlined in this guide provide a foundation for the laboratory-scale extraction and analysis of **nonane** from both petroleum and natural sources.

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